Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester MG(0:0/12:0/0:0), also known as glyceryl 2-laurate, belongs to the class of organic compounds known as 2-monoacylglycerols. These are monoacylglycerols containing a glycerol acylated at the 2-position. MG(0:0/12:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, MG(0:0/12:0/0:0) is primarily located in the membrane (predicted from logP).
2-lauroylglycerol is a 2-monoglyceride where the acyl group is dodecanoyl (lauroyl). It is a 2-monoglyceride and a dodecanoate ester.
Brand Name: Vulcanchem
CAS No.: 1678-45-1
VCID: VC21205992
InChI: InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,16-17H,2-13H2,1H3
SMILES: CCCCCCCCCCCC(=O)OC(CO)CO
Molecular Formula: C15H30O4
Molecular Weight: 274.4 g/mol

Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester

CAS No.: 1678-45-1

Cat. No.: VC21205992

Molecular Formula: C15H30O4

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester - 1678-45-1

Specification

CAS No. 1678-45-1
Molecular Formula C15H30O4
Molecular Weight 274.4 g/mol
IUPAC Name 1,3-dihydroxypropan-2-yl dodecanoate
Standard InChI InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,16-17H,2-13H2,1H3
Standard InChI Key ZUCMOZYYSZYRRM-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)OC(CO)CO
Canonical SMILES CCCCCCCCCCCC(=O)OC(CO)CO

Introduction

Chemical Properties and Structural Identification

Nomenclature and Chemical Identity

Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester (CAS Registry Number: 1678-45-1) is classified as a 2-monoglyceride where the acyl group is dodecanoyl (lauroyl). The compound appears in scientific literature and commercial applications under several names, including:

  • Glyceryl 2-laurate

  • 2-Monolaurin

  • β-Monolaurin

  • Laurin, 2-mono-

  • Lauric acid β-monoglyceride

  • 1,2,3-Propanetriol 2-dodecanoate

  • 2-hydroxy-1-(hydroxymethyl)ethyl laurate

These diverse designations reflect its widespread utilization across different industries and research domains.

Physical and Chemical Characteristics

The compound possesses the molecular formula C15H30O4 with a molecular weight of approximately 274.40 g/mol . Structurally, it represents an ester formed between dodecanoic acid (lauric acid) and glycerol, with esterification occurring specifically at the secondary hydroxyl group (2-position) of the glycerol molecule.

PropertyValueReference
Molecular FormulaC15H30O4
Molecular Weight274.40 g/mol
CAS Registry Number1678-45-1
Physical State at Room TemperatureSolid
Standard Enthalpy of Formation (ΔfH° solid)-1152.6 ± 1.9 kJ/mol
Constant Pressure Heat Capacity (Cp,solid)436.4 J/mol*K at 298K

The thermodynamic properties listed above provide valuable information for understanding the compound's behavior in various formulations and processing conditions. The amphiphilic nature of the molecule, with both hydrophilic (glycerol moiety with two free hydroxyl groups) and hydrophobic (long-chain fatty acid) components, enables it to function effectively as an emulsifier in cosmetic and pharmaceutical preparations .

Synthesis and Natural Sources

Production Methods

The synthesis of Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester typically involves the esterification of dodecanoic acid (lauric acid) with glycerol. This reaction commonly employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to facilitate the esterification process. The specific position of esterification at the 2-position of glycerol requires careful control of reaction conditions.

For industrial production, continuous flow reactors may be utilized to optimize efficiency and yield. The purification process typically involves multiple steps including neutralization, washing, and recrystallization to achieve desired purity levels. Commercial monoglyceride products generally have a minimum purity of 90%, often containing small amounts of di- and tri-esters as production byproducts .

Natural Occurrence

Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester has been identified as a natural component in coconut oil. Research using gas chromatography-mass spectrometry analysis revealed this compound to be among the most abundant compounds in coconut oil extracted through various methods .

The relative abundance of this monoglyceride in coconut oil appears to be influenced by the extraction method employed. Studies have shown that oils extracted using the 'wet mill'/chilling/boiling and 'wet mill'/fermentation/boiling techniques contained a higher relative abundance of dodecanoic acid esters, including this compound, compared to oil extracted by the 'wet mill'/boiling technique alone . These findings highlight the importance of processing methods in determining the final composition of natural oils and extracts.

Biological and Pharmacological Properties

Antimicrobial Activity

One of the most significant biological properties of Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester is its antimicrobial activity. Recent research has demonstrated its effectiveness against various microorganisms, particularly Staphylococcus aureus. In a 2024 study, the compound (referred to as monolaurin) showed antibacterial activity against 115 S. aureus isolates, with minimum inhibitory concentrations (MIC) ranging from 250 to 2000 μg/ml .

The antimicrobial mechanism appears to involve disruption of the bacterial cell membrane. Scanning electron microscopy observations revealed cell elongation and swelling in the outer membrane of S. aureus when treated with monolaurin at its minimum inhibitory concentration . This suggests that the compound interferes with membrane integrity, leading to altered cellular morphology and ultimately cell death.

The compound has been described as having a wide spectrum of antimicrobial activity, making it valuable for various applications in pharmaceutical and cosmetic products . Its natural origin also makes it an attractive alternative to synthetic antimicrobial agents in the growing market for natural and sustainable products.

Drug Penetration Enhancement

Beyond its antimicrobial properties, Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester has demonstrated other biological effects of therapeutic interest. Studies have shown that Glyceryl Laurate has the ability to enhance the penetration of drugs through cadaverous skin and hairless rat skin in vitro . This property makes it a valuable excipient in topical pharmaceutical formulations, potentially improving the efficacy of active ingredients by enhancing their dermal absorption.

Biological PropertyObservationReference
Antimicrobial Activity against S. aureusMIC range: 250-2000 μg/ml
Cellular EffectsCell elongation and swelling in bacterial outer membrane
Drug Penetration EnhancementEnhanced penetration through cadaverous skin and hairless rat skin
Hemolytic ActivityStrong hemolytic activity in vitro (sheep erythrocytes)
Gene Expression EffectsDecreased expression of beta-lactamase (blaZ) gene at 250 and 500 μg/ml

Research has also indicated that Glyceryl Laurate exhibits strong hemolytic activity in vitro, as demonstrated in an assay using sheep erythrocytes . While this property might limit certain applications, it could potentially be harnessed for specific therapeutic purposes.

Applications in Various Industries

Pharmaceutical Applications

In the pharmaceutical industry, Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester finds applications primarily due to its antimicrobial properties and its ability to enhance drug penetration through skin barriers . As an antimicrobial agent, it can be incorporated into formulations intended to treat or prevent infections, particularly those caused by Gram-positive bacteria such as Staphylococcus aureus.

Recent research has highlighted the potential of this compound as a modulator of β-lactam antibiotics . The study showed that monolaurin could significantly decrease the expression of the beta-lactamase (blaZ) gene in S. aureus at concentrations of 250 and 500 μg/ml . This finding suggests that the compound might enhance the efficacy of β-lactam antibiotics against resistant bacterial strains, potentially offering a strategy to combat antibiotic resistance.

As a penetration enhancer, the compound can improve the efficacy of topical drugs by increasing their absorption through the skin barrier . This property is particularly valuable for dermatological preparations where localized drug delivery is desired.

Recent Research Advances

Synergistic Interactions with Antibiotics

Recent research has revealed promising synergistic interactions between Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester (monolaurin) and antibiotics, particularly β-lactam drugs. A study published in 2024 explored these interactions against Staphylococcus aureus, a pathogen of significant clinical concern .

The research demonstrated that monolaurin could significantly decrease the expression of the beta-lactamase (blaZ) gene in S. aureus at concentrations of 250 and 500 μg/ml . The blaZ gene, which was detected in 73.9% of the S. aureus isolates tested, encodes for beta-lactamase, an enzyme that hydrolyzes β-lactam antibiotics and renders them ineffective. By suppressing the expression of this gene, monolaurin may help restore the effectiveness of β-lactam antibiotics against resistant bacterial strains.

The researchers used both fractional inhibitory concentration and time-kill methods to assess the combination therapy of monolaurin and antibiotics, providing robust evidence for the synergistic effects . These findings suggest that monolaurin could serve as an outstanding modulator of β-lactam drugs, potentially offering a strategy to combat antibiotic resistance, one of the most pressing challenges in modern medicine.

Analytical Methods Development

For research and quality control purposes, various analytical methods have been developed to identify and quantify Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester in different matrices. High-performance liquid chromatography (HPLC) methods, particularly reverse-phase HPLC, have been effective for the separation and detection of this compound. Typical mobile phases for such analyses contain acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility).

Gas chromatography coupled with mass spectrometry (GC-MS) has also been successfully employed to identify this compound in natural sources such as coconut oil . This technique allowed researchers to determine the relative abundance of the compound in oils extracted using different methods, providing valuable insights into how processing conditions affect the composition of natural products.

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